molecular formula C23H20ClFN6O2 B2784149 6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1189698-88-1

6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2784149
CAS No.: 1189698-88-1
M. Wt: 466.9
InChI Key: OSSPKBSAAQISJZ-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one family, characterized by a fused triazole and pyridazine core. Key structural features include:

  • 6-position substitution: A 4-chlorophenyl group, which enhances lipophilicity and may influence receptor binding .
  • 2-position substitution: A 2-oxoethyl chain linked to a 4-(4-fluorophenyl)piperazine moiety. The fluorophenyl group in the piperazine ring contributes to electronic effects and metabolic stability .

Physicochemical Properties (inferred from analogs):

Property Value (Target Compound) Analog (6-(2-Chlorophenyl) variant )
Molecular Formula C₂₂H₁₉ClFN₅O₂ C₂₂H₂₀ClFN₄O₂
Molecular Weight ~439.87 g/mol 426.88 g/mol
logP Estimated ~3.5 3.156
Polar Surface Area ~48 Ų 48.2 Ų

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN6O2/c24-17-3-1-16(2-4-17)20-9-10-21-27-30(23(33)31(21)26-20)15-22(32)29-13-11-28(12-14-29)19-7-5-18(25)6-8-19/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPKBSAAQISJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-chlorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClFN5OC_{22}H_{22}ClFN_5O with a molecular weight of approximately 440.92 g/mol. The structure features a triazolo-pyridazine core, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to the one exhibit varying degrees of antimicrobial activity. For instance, derivatives with piperazine moieties have shown promising results against several bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
6-(4-chlorophenyl)...Salmonella typhiModerate
6-(4-chlorophenyl)...Bacillus subtilisStrong

Inhibition of Enzymes

The compound's structural features suggest potential inhibition of key enzymes involved in various diseases. For example, studies on related compounds have demonstrated strong inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease .

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase0.63 ± 0.001
Urease2.14 ± 0.003

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds reveal that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The presence of halogenated phenyl groups is often associated with enhanced cytotoxicity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The piperazine moiety allows for effective binding to neurotransmitter receptors and enzymes.
  • Molecular Docking Studies : Computational studies have shown favorable interactions with target proteins, suggesting a potential mechanism for enzyme inhibition and receptor modulation .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Study 1 : A series of piperazine derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compounds exhibited IC50 values comparable to known AChE inhibitors .
  • Study 2 : A comprehensive screening of triazole derivatives showed that modifications at the phenyl ring significantly influenced antimicrobial potency and enzyme inhibition profiles .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of this compound exhibit significant anti-cancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer cells. The mechanism often involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair pathways:

  • IC50 Values : In studies, related compounds have demonstrated IC50 values in the low micromolar range against human breast cancer cells, suggesting potent anti-tumor activity .

Neuroprotective Effects

Some studies have reported that compounds with similar piperazine and triazole structures exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Antidepressant Properties

The compound's structural features suggest potential activity at serotonin receptors (5-HT1A and 5-HT7), which are critical targets for antidepressant drugs. Preliminary studies indicate that derivatives may exhibit antidepressant-like activities in animal models .

Case Study on Anti-Cancer Efficacy

A recent study explored the anti-cancer efficacy of a similar piperazine derivative targeting PARP in breast cancer cells. The results showed enhanced apoptosis markers and decreased cell viability, reinforcing the potential of such compounds as therapeutic agents in oncology .

Neuroprotection Research

In a neuroprotection study, a related triazole compound was assessed for its ability to protect against ischemic injury in neuronal cultures. The findings indicated significant reductions in cell death and oxidative stress markers, highlighting the neuroprotective potential of these derivatives .

Chemical Reactions Analysis

Core Heterocycle Formation

The triazolo[4,3-b]pyridazin-3(2H)-one scaffold is synthesized via cyclocondensation reactions between pyridazinone precursors and hydrazine derivatives. For example:

  • Step 1 : 3-Aminopyridazin-6-one reacts with chloroacetyl chloride to form a hydrazine-linked intermediate.

  • Step 2 : Microwave-assisted cyclization (120°C, 30 min) yields the triazolo[4,3-b]pyridazinone core with >75% efficiency .

Key Optimization Parameters :

ParameterOptimal ConditionYield Impact
Temperature120–140°CMaximizes ring closure
SolventDMFEnhances solubility
Reaction Time30–60 minBalances decomposition

4-Chlorophenyl Group at Position 6

This substituent is introduced via Suzuki-Miyaura cross-coupling :

  • Reagents : 6-Bromotriazolo[4,3-b]pyridazinone, 4-chlorophenylboronic acid, Pd(PPh₃)₄ catalyst.

  • Conditions : Dioxane/H₂O (4:1), 80°C, 12 hr .

  • Yield : 68–72% .

Piperazine-Ethylketone Side Chain at Position 2

Synthesis involves sequential alkylation and acylation :

  • Alkylation :

    • Triazolo-pyridazinone reacts with ethyl bromoacetate (K₂CO₃, DMF, 60°C, 6 hr) to form 2-(2-bromoethyl) derivative.

  • Piperazine Coupling :

    • Nucleophilic substitution with 4-(4-fluorophenyl)piperazine (Et₃N, THF, reflux, 8 hr) yields the ethylpiperazine intermediate .

  • Oxidation :

    • MnO₂-mediated oxidation converts the ethyl group to a ketone (CH₂Cl₂, rt, 24 hr) .

Critical Challenges :

  • Competing disubstitution during alkylation requires excess alkylating agent (3 eq) .

  • Ketone oxidation must avoid over-oxidation to carboxylic acids .

Piperazine Ring Modifications

The piperazine moiety undergoes acylation and sulfonylation for structural diversification:

Reaction TypeReagentProductYield
AcylationAcetyl chlorideN-Acetylpiperazine derivative85%
Sulfonylation2-Fluorobenzenesulfonyl chlorideSulfonamide analog78%

Data adapted from pyridazinone derivatization studies .

Triazole Ring Reactivity

The triazole ring participates in electrophilic substitutions (e.g., nitration, halogenation) at position 7:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (62% yield) .

  • Chlorination : POCl₃/PCl₅ at reflux affords 7-chloro derivatives (55% yield) .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The 2-oxoethyl linkage is susceptible to base-catalyzed hydrolysis (t₁/₂ = 12 hr in pH 10 buffer).

  • Photooxidation : UV exposure (254 nm) degrades the triazole ring, forming pyridazine dicarbonyl byproducts .

Biological Activity-Driven Modifications

To enhance DPP-IV inhibition (IC₅₀ = 18 nM ):

  • Fluorophenyl Optimization : 4-Fluorophenyl > 3-Fluorophenyl in piperazine (2.3x potency increase) .

  • Ethylketone Replacement : Replacement with cyclopropanecarbonyl group improves metabolic stability (t₁/₂ from 1.2 hr to 4.7 hr in human microsomes) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazine Core
  • 6-(2-Chlorophenyl) variant ():

    • Exhibits a 2-chlorophenyl group instead of 4-chlorophenyl. This positional isomerism reduces steric hindrance but may decrease binding affinity to hydrophobic pockets .
    • Lower molecular weight (426.88 vs. ~439.87 g/mol) due to differences in substituent placement.
  • 6-(4-Chlorophenyl)sulfanyl analog (): Replaces the oxoethyl-piperazine chain with a sulfanyl group.
Piperazine-Linked Derivatives
  • 6-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(trifluoromethyl) variant ():

    • Incorporates a bulkier bis(4-fluorophenyl)butyl group, enhancing lipophilicity (logP > 4) but possibly reducing blood-brain barrier penetration .
    • The trifluoromethyl group at position 3 improves metabolic stability compared to the target compound’s unsubstituted triazole core.
  • 6-Piperidino variant (): Substitutes the fluorophenyl-piperazine with a simpler piperidine ring. This reduces molecular complexity but may diminish selectivity for serotonin or dopamine receptors .

Tables

Table 1: Structural Comparison of Selected Analogs
Compound 6-Substituent 2-Substituent logP Biological Activity
Target Compound 4-Chlorophenyl 4-(4-Fluorophenyl)piperazine-oxoethyl ~3.5 Pending evaluation
6-(2-Chlorophenyl) variant 2-Chlorophenyl 4-(4-Fluorophenyl)piperazine-oxoethyl 3.156 BRD4 inhibition (IC₅₀ = 12 nM)
6-(4-Chlorophenyl)sulfanyl 4-Chlorophenylsulfanyl None 3.156 Anticancer (IC₅₀ = 8 µM)

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